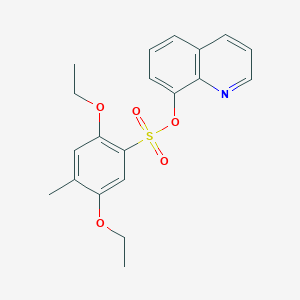

喹啉-8-基 2,5-二乙氧基-4-甲苯磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Quinolin-8-yl 2,5-diethoxy-4-methylbenzenesulfonate involves several steps. The preparation of N-(quinolin-8-yl)benzamide is one of the key steps in the synthesis process . The synthesis of cobalt(II) pivalate is also mentioned, which is carried out by applying the methodology reported in a specific book .Molecular Structure Analysis

The molecular formula of Quinolin-8-yl 2,5-diethoxy-4-methylbenzenesulfonate is C20H21NO5S. Its molecular weight is 387.45.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Quinolin-8-yl 2,5-diethoxy-4-methylbenzenesulfonate include C-H or N-H activations . The general procedure of electrochemical oxidation and chemical oxidation are also part of the synthesis process .科学研究应用

有机合成和化学反应

- 张、王和王(2013 年)的一项研究概述了一种(喹啉-8-基)甲酮直接芳基乙烯基化的方法,突出了其在有机合成中的潜力(张、王和王,2013)。

- 巴格迪和哈吉拉(2014 年)开发了一种合成吡喃并[3,2-c]喹啉-2-酮衍生物的新方法,强调了喹啉-8-基衍生物在串联环化反应中的作用(巴格迪和哈吉拉,2014)。

潜在的医学应用

- 李等人(2014 年)报道了四环喹喔啉衍生物的发现,突出了其在治疗神经精神和神经系统疾病中的潜力(李等人,2014)。

- 刘等人(2009 年)合成了具有免疫抑制活性的喹啉衍生物,表明此类化合物的潜在医学应用(刘等人,2009)。

材料科学和成像

- 金等人(2012 年)探索了用于太赫兹波应用的喹啉单晶,展示了这些化合物的材料科学潜力(金等人,2012)。

- 付强等人(2014 年)讨论了在 Tau 病理的 PET 成像探针合成中使用喹啉基化合物的应用,强调了其在医学成像中的应用(付强等人,2014)。

作用机制

Target of Action

Quinoline compounds have been known to interact with various biological targets, including enzymes and receptors, contributing to their diverse therapeutic profiles .

Mode of Action

A related compound, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, has been found to be active with an inhibition concentration value of (ic50) 294 μM . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with this compound . This suggests that Quinolin-8-yl 2,5-diethoxy-4-methylbenzenesulfonate may interact with its targets in a similar manner.

Biochemical Pathways

Quinoline compounds have been known to influence various biochemical pathways, including those involved in cell proliferation and apoptosis .

Result of Action

Related quinoline compounds have been known to exhibit anticancer activities .

属性

IUPAC Name |

quinolin-8-yl 2,5-diethoxy-4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S/c1-4-24-17-13-19(18(25-5-2)12-14(17)3)27(22,23)26-16-10-6-8-15-9-7-11-21-20(15)16/h6-13H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCUYGCGASBEKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethyl-5-((4-isopropylphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2378110.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2378111.png)

![Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2378117.png)

![N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2378126.png)

![7-isopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2378131.png)